molecular formula C17H11NO3 B14281861 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- CAS No. 151054-77-2

1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-

Cat. No.: B14281861
CAS No.: 151054-77-2
M. Wt: 277.27 g/mol
InChI Key: CYADJJLQVSWKHZ-UHFFFAOYSA-N
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Description

1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is a complex organic compound that belongs to the class of furoindoles These compounds are characterized by a fused furan and indole ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- can be achieved through a multi-step process involving various catalytic systems. One efficient method involves a sequential Ag(I)/Bi(III)/Pd(II) catalysis . This process starts with the preparation of 3-(2-aminophenyl)-4-pentenyn-3-ols from 2-aminobenzaldehydes. The subsequent steps include intramolecular hydroamination, 1,3-allylic alcohol isomerization, and isofuran annulation under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The scalability of the Ag(I)/Bi(III)/Pd(II) catalysis method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various furoindole derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

CAS No.

151054-77-2

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

4-benzylfuro[3,4-b]indole-1,3-dione

InChI

InChI=1S/C17H11NO3/c19-16-14-12-8-4-5-9-13(12)18(15(14)17(20)21-16)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

CYADJJLQVSWKHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)OC4=O

Origin of Product

United States

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